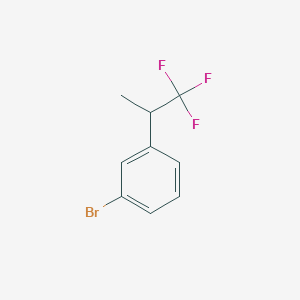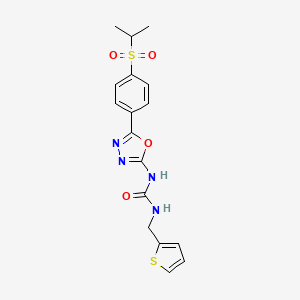
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungitoxicity
Research has demonstrated the fungicidal activity of fluorinated 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles against several fungi, highlighting the potential of similar structures in fungitoxicity applications (Singh et al., 2001).
Biological Activity
A study on urea, thiourea, and 1,2,4-oxadiazole compounds found them to possess diverse activities such as anti-inflammatory, antiviral, analgesic, and antitumor, among others. This suggests the potential biological activities of compounds containing these moieties, including antimicrobial activities (Ölmez & Waseer, 2020).
Cytotoxicity and DNA-Topoisomerase Inhibition
New series of asymmetric ureas and thioureas were synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, as well as their ability to inhibit DNA topoisomerases I and II-alpha. This research points to the promising antiproliferative action of these compounds (Esteves-Souza et al., 2006).
Cytokinin-Like Activity and Adventitious Rooting Enhancement
Certain urea derivatives have been identified as positive regulators of cell division and differentiation, showing cytokinin-like activity that often exceeds that of adenine compounds. These findings indicate the agricultural and morphogenetic potential of urea derivatives (Ricci & Bertoletti, 2009).
Novel Synthesis Methodologies
The development of efficient and rapid synthesis methods for 1,2,4-oxadiazoles and subsequent derivatives from amidoximes and acyl halides under microwave irradiation has been reported. Such advancements in synthesis methodologies can streamline the production of these compounds for various applications (Brockmeyer et al., 2014).
properties
IUPAC Name |
1-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11(2)27(23,24)14-7-5-12(6-8-14)15-20-21-17(25-15)19-16(22)18-10-13-4-3-9-26-13/h3-9,11H,10H2,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAUMQWFGAMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2847737.png)
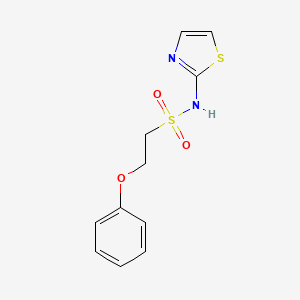
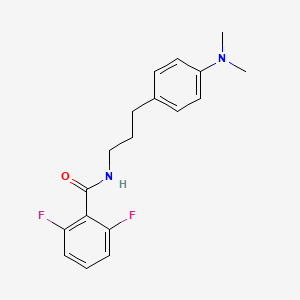
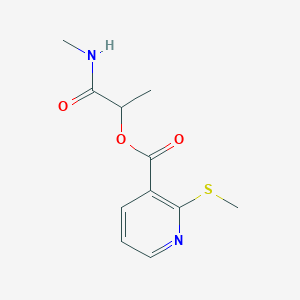
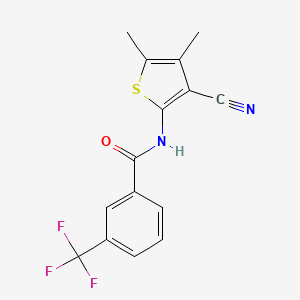
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)
![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)
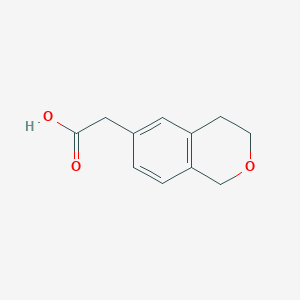
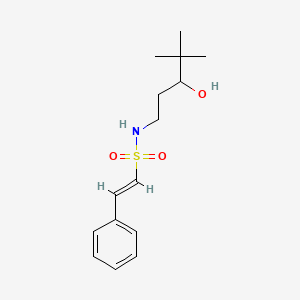
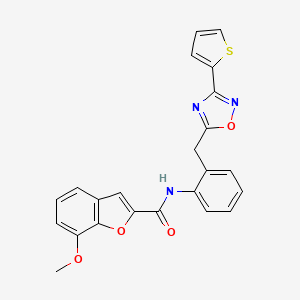
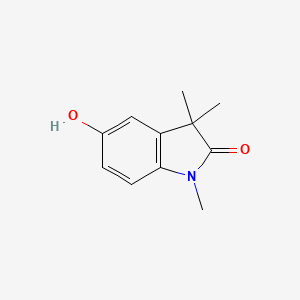
![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)
